molecular formula C11H11F3O2 B1304861 3-[3-(Trifluoromethyl)phenoxy]-2-butanone CAS No. 338975-95-4

3-[3-(Trifluoromethyl)phenoxy]-2-butanone

Cat. No.: B1304861
CAS No.: 338975-95-4
M. Wt: 232.2 g/mol
InChI Key: RUTXCSFBVGGQFH-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]-2-butanone (CAS: sc-310690, Santa Cruz Biotechnology) is a ketone derivative featuring a trifluoromethyl-substituted phenoxy group attached to the 2-butanone backbone. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 238.20 g/mol. This compound is commercially available in quantities up to 1 g, priced at $203.00 per gram . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(15)8(2)16-10-5-3-4-9(6-10)11(12,13)14/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTXCSFBVGGQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone typically involves the reaction of 3-(trifluoromethyl)phenol with 2-butanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of 2-butanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenoxy]-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]-2-butanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
This compound C₁₁H₁₁F₃O₂ 238.20 Trifluoromethylphenoxy, ketone Intermediate for specialty chemicals; commercial availability emphasized .
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid C₁₄H₈ClF₃O₃ 328.66 Chloro, trifluoromethylphenoxy, carboxylic acid Key intermediate in synthesizing acifluorfen (herbicide); crystal structure resolved .
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione C₃₃H₃₅F₃N₆O₇S 740.73 Isobutylsulfonyl, 1,2,4-oxadiazole, morpholinoethyl Patented pharmaceutical formulation; complex structure suggests kinase inhibition or receptor modulation .
3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone C₁₀H₁₈O₃ 186.25 Tetrahydropyranyl ether, methyl Synthetic intermediate with protective ether group; used in multi-step organic synthesis .

Structural and Functional Insights:

Trifluoromethyl Group Impact: The trifluoromethyl group in this compound and its analogs enhances electron-withdrawing effects, improving stability against metabolic degradation compared to non-fluorinated analogs like 3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone .

Functional Group Diversity: The ketone group in the target compound offers reactivity for further derivatization (e.g., reductions to alcohols), whereas the carboxylic acid in 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid enables salt formation or conjugation .

Research Findings and Limitations

Gaps in Data: No direct comparative studies on reactivity or bioactivity between the target compound and its analogs are available. For example, the herbicidal activity of acifluorfen intermediates (e.g., 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid) is well-documented , but analogous data for this compound are lacking.

Patent vs. Academic Focus: The patented oxadiazole derivative highlights industrial interest in trifluoromethylphenoxy-containing scaffolds, while academic studies focus on crystallography and herbicide intermediates .

Notes

  • Commercial vs. Academic Relevance : The target compound is marketed as a reagent, while its analogs span agrochemical (e.g., acifluorfen precursors) and pharmaceutical domains.
  • Structural Versatility: Substituting the phenoxy group with chlorine or sulfonyl moieties (as in ) significantly alters electronic properties and application scope.
  • Need for Further Research: Comparative studies on stability, solubility, and synthetic pathways are critical to fully assess the advantages of this compound over its analogs.

Biological Activity

3-[3-(Trifluoromethyl)phenoxy]-2-butanone, with the CAS number 338975-95-4, is a synthetic organic compound that has garnered attention for its potential biological activities. Understanding its mechanisms of action and biological effects is crucial for evaluating its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenoxy moiety, which is linked to a butanone structure. This unique configuration influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Cellular Effects: Investigations into its cytotoxicity reveal effects on human tumor cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress levels within cells, potentially leading to cytotoxic effects.
  • Enzyme Interaction: It may interact with enzymes involved in critical cellular processes, altering their activity.
  • Signal Transduction Pathways: The compound could modulate signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted by researchers at PubMed examined the antimicrobial properties of various phenoxy compounds. Although specific data on this compound was limited, related compounds showed promising results against pathogenic bacteria.

Cytotoxicity Assessment

In a cytotoxicity study involving human tumor cell lines, this compound demonstrated selective cytotoxic effects. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency against certain cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)25
This compoundHeLa (Cervical Cancer)30

This data suggests that the compound may serve as a lead for further development in anticancer therapies.

Enzyme Inhibition Studies

Another significant aspect of research focused on the enzyme inhibition properties of the compound. It was found to inhibit specific enzymes involved in inflammatory pathways, which could have implications for treating inflammatory diseases.

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